4-Chloro-N-(1-methylpyrazol-4-yl)pyridin-2-amine
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Overview
Description
4-Chloro-N-(1-methylpyrazol-4-yl)pyridin-2-amine is a chemical compound with the molecular formula C8H8ClN5. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloro group, a methylpyrazolyl group, and a pyridinamine structure, making it a versatile molecule for scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(1-methylpyrazol-4-yl)pyridin-2-amine typically involves the reaction of 4-chloropyridine-2-amine with 1-methylpyrazole under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
For large-scale production, the process may be optimized to include continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are often employed to achieve high-purity products suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-(1-methylpyrazol-4-yl)pyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted pyridin-2-amines, pyrazolyl derivatives, and other heterocyclic compounds, which can be further utilized in different applications .
Scientific Research Applications
4-Chloro-N-(1-methylpyrazol-4-yl)pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-N-(1-methylpyrazol-4-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine
- N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)
- 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Uniqueness
4-Chloro-N-(1-methylpyrazol-4-yl)pyridin-2-amine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a chloro group and a methylpyrazolyl group allows for versatile modifications and applications in various fields .
Properties
IUPAC Name |
4-chloro-N-(1-methylpyrazol-4-yl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4/c1-14-6-8(5-12-14)13-9-4-7(10)2-3-11-9/h2-6H,1H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVIUYDTYMJHJCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC2=NC=CC(=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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